Methyl 6-morpholinonicotinate
Overview
Description
Methyl 6-morpholinonicotinate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the nitrogen atom in the pyridine ring is substituted with a morpholine group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-morpholinonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Monitoring: In-line monitoring of reaction parameters to optimize yield
Purification: Crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-morpholinonicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted nicotinates.
Scientific Research Applications
Methyl 6-morpholinonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 6-morpholinonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or activation of antioxidant pathways.
Comparison with Similar Compounds
Methyl nicotinate: Similar structure but lacks the morpholine group.
Ethyl 6-morpholinonicotinate: Similar structure with an ethyl ester instead of a methyl ester.
6-Morpholinonicotinic acid: The carboxylic acid form without esterification.
Uniqueness: Methyl 6-morpholinonicotinate is unique due to the presence of both the morpholine group and the methyl ester, which confer distinct chemical and biological properties. This combination enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl 6-morpholin-4-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPRHFKXVNLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380103 | |
Record name | methyl 6-morpholinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132546-81-7 | |
Record name | methyl 6-morpholinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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